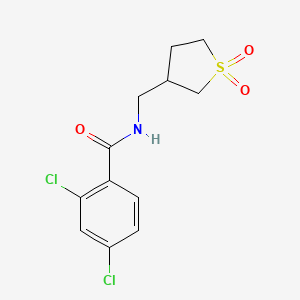

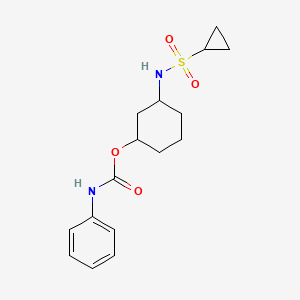

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate, also known as CSPC, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of drug discovery and development.

Aplicaciones Científicas De Investigación

Lewis Acid Catalyzed Annulations

Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides provide a method for synthesizing cyclopentene sulfonamides with high diastereoselectivity. This process, catalyzed by Sc(OTf)3, allows for the efficient creation of 2,3-substituted cyclopentanones, showcasing the utility of cyclopropane derivatives in constructing complex molecular structures (Mackay et al., 2014).

Ring-Opening Aminochalcogenation

The ring-opening 1,3-aminothiolation of cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides under Sn(OTf)2 catalysis showcases a three-component approach that produces ring-opened products with sulfonamide and arylthio residues. This process highlights the reactivity of cyclopropane derivatives in multi-component synthetic strategies, further emphasizing their significance in organic chemistry (Augustin et al., 2019).

Asymmetric Cyclopropanation

The use of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides demonstrates the application of cyclopropane derivatives in producing cyclopropane products with high enantiomeric excesses. This showcases the role of cyclopropane derivatives in the field of asymmetric synthesis and enantioselective reactions (Hartikka et al., 2007).

Copper-Catalyzed Amidation and Imidation

Copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products illustrate the functionalization of unactivated alkanes. This methodology, which favors secondary C–H bonds over tertiary and primary C–H bonds, highlights the potential of cyclopropane and its derivatives in introducing functional groups into aliphatic hydrocarbons, contributing to advancements in organic synthesis and functionalization strategies (Tran et al., 2014).

Propiedades

IUPAC Name |

[3-(cyclopropylsulfonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-12-5-2-1-3-6-12)22-14-8-4-7-13(11-14)18-23(20,21)15-9-10-15/h1-3,5-6,13-15,18H,4,7-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAFZLIIPFZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![2-Chloro-1-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2688503.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)